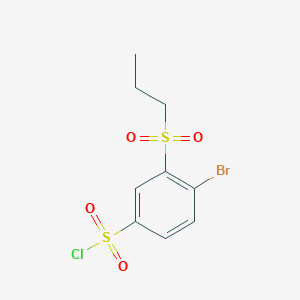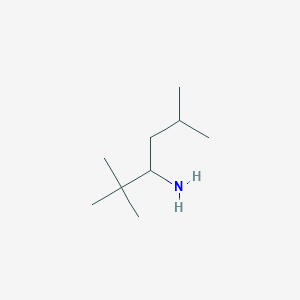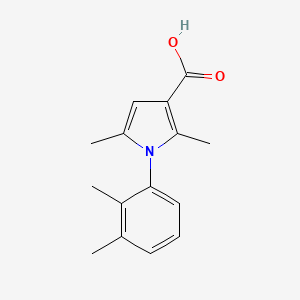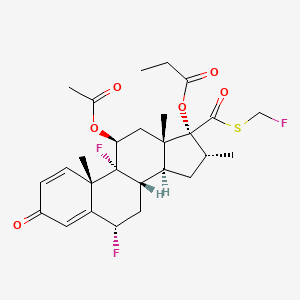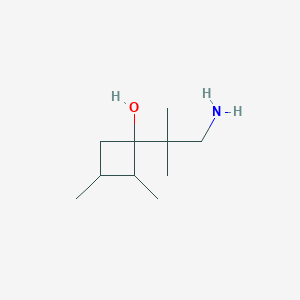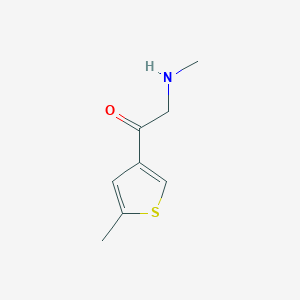
1-(3-Aminocyclohexyl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclohexyl group attached to a propynone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several synthetic routes. One common method involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of a catalytic amount of zinc chloride . This reaction typically proceeds under mild conditions and yields the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminocyclohexyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted aminocyclohexyl compounds.
Applications De Recherche Scientifique
1-(3-Aminocyclohexyl)prop-2-yn-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, and its aminocyclohexyl group can participate in hydrogen bonding and other interactions. These properties contribute to its reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Aminocyclohexyl)prop-2-yn-1-one
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
Uniqueness
1-(3-Aminocyclohexyl)prop-2-yn-1-one is unique due to its specific structural features, which include the aminocyclohexyl group and the propynone moiety.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(3-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,7-8H,3-6,10H2 |
Clé InChI |
MTXZLIGDJZJVJK-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)




